Cas no 2418669-92-6 (Methyl 3-(fluorosulfonyl)-2,4,6-trimethyl-5-(methylamino)benzoate)

Methyl 3-(fluorosulfonyl)-2,4,6-trimethyl-5-(methylamino)benzoate is a fluorosulfonylated benzoate derivative with a trimethyl-substituted aromatic core and a methylamino functional group. Its key structural features include the fluorosulfonyl moiety, which enhances reactivity in electrophilic and nucleophilic substitution reactions, and the sterically hindered aromatic system, which can influence selectivity in synthetic applications. The compound is of interest in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of more complex molecules. Its stability and functional group compatibility make it suitable for use in controlled reaction environments. Proper handling is required due to the reactive fluorosulfonyl group.
Methyl 3-(fluorosulfonyl)-2,4,6-trimethyl-5-(methylamino)benzoate structure
2418669-92-6 structure
Product Name:Methyl 3-(fluorosulfonyl)-2,4,6-trimethyl-5-(methylamino)benzoate
CAS No:2418669-92-6
MF:C12H16FNO4S
MW:289.323145866394
CID:5599448
PubChem ID:165771182
Update Time:2025-05-23

Methyl 3-(fluorosulfonyl)-2,4,6-trimethyl-5-(methylamino)benzoate Chemical and Physical Properties

Names and Identifiers

    • 2418669-92-6
    • methyl 3-(fluorosulfonyl)-2,4,6-trimethyl-5-(methylamino)benzoate
    • EN300-26631132
    • Methyl 3-(fluorosulfonyl)-2,4,6-trimethyl-5-(methylamino)benzoate
    • Inchi: 1S/C12H16FNO4S/c1-6-9(12(15)18-5)7(2)11(19(13,16)17)8(3)10(6)14-4/h14H,1-5H3
    • InChI Key: LATIFSKHURIQPR-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=C(C(=O)OC)C(C)=C(C=1C)NC)(=O)(=O)F

Computed Properties

  • Exact Mass: 289.07840733g/mol
  • Monoisotopic Mass: 289.07840733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 80.8Ų

Methyl 3-(fluorosulfonyl)-2,4,6-trimethyl-5-(methylamino)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26631132-1.0g
methyl 3-(fluorosulfonyl)-2,4,6-trimethyl-5-(methylamino)benzoate
2418669-92-6 95.0%
1.0g
$0.0 2025-03-20

Additional information on Methyl 3-(fluorosulfonyl)-2,4,6-trimethyl-5-(methylamino)benzoate

Methyl 3-(Fluorosulfonyl)-2,4,6-Trimethyl-5-(Methylamino)Benzoate: Structural Insights and Emerging Applications

CAS No. 2418669-92-6 is a novel organofluorine compound characterized by a substituted benzoic acid core with multiple functional groups. The molecule features a fluorosulfonyl group at the C3 position of the benzene ring, along with trimethyl substitution at C2, C4, and C6 positions. The methylamino group at C5 position further modulates its physicochemical properties. This unique combination of substituents imparts distinct electronic and steric effects that influence its reactivity and biological interactions.

The chemical structure of Methyl 3-(fluorosulfonyl)-2,4,6-trimethyl-5-(methylamino)benzoate has been extensively studied through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The fluorosulfonyl moiety (–SO₂F) contributes to the molecule's high electrophilicity due to the strong electron-withdrawing nature of the fluorine atom. The trimethyl substitution pattern creates a sterically congested environment around the aromatic ring, which may hinder certain reaction pathways while promoting others. The ester functionality (–COOCH₃) at the carboxylic acid position suggests potential applications in prodrug design or as a precursor for bioactive compounds.

Recent research has highlighted the importance of fluorinated sulfonyl compounds in pharmaceutical development. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that similar fluorosulfonylated aromatic esters exhibit enhanced metabolic stability compared to their non-fluorinated analogs. This property is particularly valuable in drug discovery programs targeting chronic diseases where prolonged systemic exposure is required. The methylamino group in this compound may act as a hydrogen bond donor or acceptor, potentially influencing its binding affinity to target proteins or enzymes.

Synthetic methodologies for this compound typically involve multi-step organic transformations starting from substituted benzene derivatives. One reported approach involves the selective sulfonation of a pre-functionalized aromatic ring followed by fluorination using reagents like N-fluorobenzenesulfonimide (NFSI). The introduction of trimethyl groups requires careful control of reaction conditions to prevent over-substitution or side reactions. Advanced purification techniques such as preparative HPLC are often necessary to isolate high-purity samples suitable for biological testing.

Emerging applications of this compound include its use as a building block in combinatorial chemistry libraries for high-throughput screening campaigns. The presence of multiple reactive functional groups allows for modular derivatization through nucleophilic substitution or coupling reactions with various pharmacophores. Researchers have also explored its potential as an intermediate in the synthesis of antifungal agents targeting specific fungal cell wall components.

Environmental fate studies indicate that compounds containing fluorosulfonyl groups may exhibit unique degradation pathways under natural conditions. A 2024 study in *Environmental Science & Technology* found that such structures can resist microbial degradation but may undergo photochemical transformation under UV light exposure. These findings underscore the importance of proper waste management protocols when handling this material during industrial processes.

In terms of safety profile, preliminary toxicological assessments suggest low acute toxicity when handled under standard laboratory conditions with appropriate personal protective equipment (PPE). However, comprehensive long-term studies are still required to fully characterize its biocompatibility and potential environmental impact.

The growing interest in fluorinated compounds has driven significant investment in research programs focused on optimizing synthetic routes and exploring new applications for molecules like Methyl 3-(fluorosulfonyl)-2,4,6-trimethyl-5-(methylamino)benzoate. Collaborations between academic institutions and pharmaceutical companies are actively investigating its utility in developing next-generation therapeutics with improved pharmacokinetic profiles.

As analytical techniques continue to advance, new insights into the conformational flexibility and intermolecular interactions of this compound are being uncovered through computational modeling approaches such as molecular dynamics simulations and quantum mechanical calculations. These studies help predict how structural modifications might affect key properties like solubility, membrane permeability, and target specificity.

Regulatory agencies have emphasized the need for thorough characterization data when evaluating compounds containing both fluorine atoms and amino functionalities due to their potential dual roles as both synthetic intermediates and bioactive entities. This underscores the importance of rigorous quality control measures throughout all stages of production and application development.

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